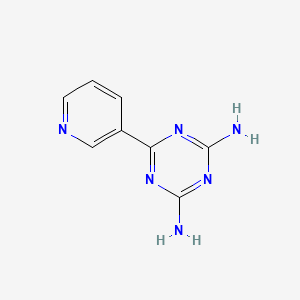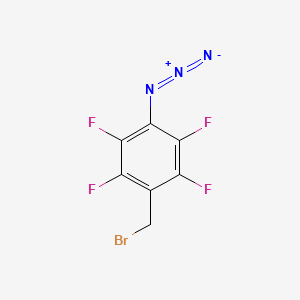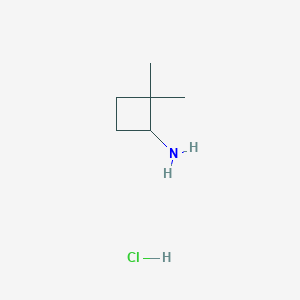
1,1-Dimethoxysilinane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1-Dimethoxysilinane: is an organosilicon compound with the molecular formula C3H10O2Si . It is a colorless liquid that is commonly used as a reagent in organic synthesis and as a precursor for various silicon-based materials. The compound is known for its reactivity and versatility in forming silicon-oxygen bonds, making it valuable in various chemical processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1-Dimethoxysilinane can be synthesized through the reaction of monosilane with methanol . This process involves the interaction of monosilane with methanol under controlled conditions to produce this compound .
Industrial Production Methods: Industrial production of this compound typically involves the use of heterogeneous catalysts to facilitate the reaction between methanol and formaldehyde. The reaction is carried out under mild and neutral conditions, often using a molecularly defined nickel (II) complex as a catalyst . This method is efficient and provides high yields of the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,1-Dimethoxysilinane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Halogenating agents like hydrogen chloride or bromine can be used for substitution reactions.
Major Products Formed:
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
1,1-Dimethoxysilinane has a wide range of applications in scientific research, including:
Biology: The compound is used in the modification of surfaces for biological assays and in the preparation of bio-compatible materials.
Medicine: It is utilized in the development of drug delivery systems and in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 1,1-dimethoxysilinane involves the formation of silicon-oxygen bonds through hydrolysis and condensation reactions. The compound reacts with water to form silanols, which can further condense to form siloxanes. This process is facilitated by the presence of catalysts and is influenced by factors such as pH and temperature .
Comparación Con Compuestos Similares
Dimethyldiethoxysilane: This compound is similar to 1,1-dimethoxysilinane but contains ethoxy groups instead of methoxy groups.
Trimethoxysilane: Another similar compound, trimethoxysilane, contains three methoxy groups and is used in the synthesis of silanes and siloxanes.
Uniqueness: this compound is unique due to its specific reactivity and the ability to form stable silicon-oxygen bonds. Its versatility in various chemical reactions and applications makes it a valuable compound in both research and industrial settings.
Propiedades
Número CAS |
18141-41-8 |
|---|---|
Fórmula molecular |
C7H16O2Si |
Peso molecular |
160.29 g/mol |
Nombre IUPAC |
1,1-dimethoxysilinane |
InChI |
InChI=1S/C7H16O2Si/c1-8-10(9-2)6-4-3-5-7-10/h3-7H2,1-2H3 |
Clave InChI |
PRJORQHABDGVIA-UHFFFAOYSA-N |
SMILES |
CO[Si]1(CCCCC1)OC |
SMILES canónico |
CO[Si]1(CCCCC1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-(5-Methyl-1,2,4-oxadiazol-3-yl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B3048695.png)





![[2-Methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methanesulfonyl chloride](/img/structure/B3048707.png)

![Benzyl 2-[(chlorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B3048709.png)





